molecular formula C15H9F2NOS B2979773 2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile CAS No. 478260-99-0

2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile

Cat. No.: B2979773
CAS No.: 478260-99-0
M. Wt: 289.3
InChI Key: HMVKCISVOJHYNS-IZZDOVSWSA-N
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Description

2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile is an organic compound that features a thienyl group, a difluorophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile typically involves the following steps:

    Formation of the Thienyl Intermediate: The thienyl group can be synthesized through a series of reactions starting from thiophene.

    Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation.

    Formation of the Difluorophenyl Intermediate: The difluorophenyl group can be synthesized through halogenation reactions.

    Coupling Reaction: The final step involves coupling the thienyl and difluorophenyl intermediates with acrylonitrile under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl and acetyl groups.

    Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to an amine.

    Substitution: The difluorophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used and the position of substitution.

Scientific Research Applications

2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigation as a potential pharmaceutical agent.

    Industry: Use in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile: Lacks the difluorophenyl group.

    2-(5-Acetyl-2-thienyl)-3-(2-fluorophenyl)acrylonitrile: Contains only one fluorine atom on the phenyl ring.

    2-(5-Acetyl-2-thienyl)-3-(2,4-difluorophenyl)acrylonitrile: Fluorine atoms are positioned differently on the phenyl ring.

Uniqueness

The presence of the difluorophenyl group in 2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile may impart unique chemical and physical properties, such as increased stability or specific reactivity patterns, compared to similar compounds.

Properties

IUPAC Name

(E)-2-(5-acetylthiophen-2-yl)-3-(2,5-difluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NOS/c1-9(19)14-4-5-15(20-14)11(8-18)6-10-7-12(16)2-3-13(10)17/h2-7H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVKCISVOJHYNS-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=CC2=C(C=CC(=C2)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(S1)/C(=C/C2=C(C=CC(=C2)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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